Astringin - 29884-49-9

Astringin

Catalog Number: EVT-260288
CAS Number: 29884-49-9
Molecular Formula: C20H22O9
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Astringin, also known as trans-astringin, is a naturally occurring stilbenoid compound primarily found in various plant species, most notably Norway spruce (Picea abies) [, , , , , , , ]. It is classified as a tetrahydroxystilbene glucoside, meaning it is a glucose derivative of the stilbenoid piceatannol. Astringin plays a crucial role in plant defense mechanisms, acting as a phytoalexin with antifungal properties [, , ]. It is also found in grapevines (Vitis vinifera), mulberries (Morus alba L.), and Korean pine (Pinus koraiensis Siebold & Zucc) [, , , , , , ].

Trans-piceatannol

  • Compound Description: Trans-piceatannol is the aglycone of astringin, meaning it is the non-sugar part of the molecule. It is a stilbenoid with known anti-inflammatory, antioxidant, and potential cancer-chemopreventive activities. [, , , , , , , , , ]
  • Relevance: Trans-piceatannol is directly derived from astringin through the removal of the glucose moiety. Understanding the activity of both the glycosylated and aglycone forms is important as glycosylation can influence bioavailability and bioactivity. For example, trans-piceatannol was found to be more potent than astringin in inhibiting the development of preneoplastic lesions in a mouse mammary gland model. []

Trans-isorhapontin

  • Compound Description: Trans-isorhapontin, like astringin, is a stilbene glucoside found in various plant species, including Norway spruce. It exhibits antifungal activity and is often found alongside astringin in these plants. [, , , , , , , , ]
  • Relevance: Both trans-isorhapontin and astringin share a similar stilbene core structure and differ in their methylation patterns. They are often found co-occurring in plants, particularly in Norway spruce, and their relative abundance can vary depending on factors like species, season, and stress conditions. [, , , , ]

Trans-resveratrol

  • Compound Description: Trans-resveratrol is another well-known stilbenoid found in grapes and red wine, renowned for its numerous health benefits, including antioxidant, anti-inflammatory, and potential cancer-chemopreventive effects. [, , , , , , , , , , , , , ]
  • Relevance: Trans-resveratrol is a precursor in the biosynthetic pathway of astringin in Norway spruce. It shares the same stilbene core structure, and its conversion to astringin involves hydroxylation, methylation, and glucosylation steps. [, ]

Trans-piceid

  • Compound Description: Trans-piceid is the glucoside of trans-resveratrol and is also found in grapes and wine. It possesses antioxidant properties and contributes to the potential health benefits associated with these foods. [, , , , , , , , , , ]
  • Relevance: Similar to astringin, trans-piceid is a glucosylated stilbene. The comparison of their occurrence and levels can provide insights into the plant's response to stress and the regulation of stilbene biosynthesis. Both compounds are often analyzed together in studies focusing on the health benefits of grapes and wine. [, , , , ]

Piceasides (Astringin dimers)

  • Compound Description: Piceasides are dimeric stilbene glucosides formed by the oxidative coupling of astringin or isorhapontin units. They contribute to the structural diversity of stilbenes in Norway spruce and may possess enhanced biological activities compared to monomers. [, , , ]
  • Relevance: Piceasides are directly derived from astringin, highlighting the potential for the plant to create a diverse array of stilbenoids with potentially different biological functions. Their presence also underscores the complex metabolic pathways involved in stilbene biosynthesis and modification in plants. [, , , ]

Isorhapontigenin

  • Compound Description: Isorhapontigenin is the aglycone of isorhapontin and, like other stilbenoids, exhibits antioxidant and potential health-promoting effects. [, , , , , , ]
  • Relevance: Isorhapontigenin is structurally similar to trans-piceatannol, the aglycone of astringin. Comparing their activities can provide insights into the structure-activity relationships of stilbenoids and their roles in plant defense mechanisms. [, , ]

ε-Viniferin

  • Compound Description: ε-Viniferin is a resveratrol dimer found in grapes and wine, known for its potent antioxidant activity and potential health benefits, particularly in relation to cardiovascular health. [, , , , ]
  • Relevance: Both ε-viniferin and astringin belong to the stilbenoid family and contribute to the overall antioxidant capacity of grapes and wine. Their co-occurrence suggests a common biosynthetic origin and a potential synergistic effect in protecting the plant against stress. [, , ]

δ-Viniferin

  • Compound Description: δ-Viniferin is another resveratrol dimer found in grapes and wine, exhibiting similar antioxidant and potential health benefits as ε-viniferin. [, ]
  • Relevance: δ-Viniferin and astringin exemplify the diversity of stilbenoids found in grapes and highlight the complexity of their biosynthetic pathways. Studying their relative abundance and distribution can provide insights into the plant's response to various environmental cues. [, ]

Pallidol

  • Compound Description: Pallidol is a resveratrol tetramer found in grapes and wine, known for its potent antioxidant activity and potential health benefits, including its potential role in cardiovascular protection. [, , , ]
  • Relevance: Pallidol, similar to astringin, exemplifies the ability of plants to synthesize higher-order stilbenoid oligomers with potentially enhanced biological activities. Their presence in grapes and wine emphasizes the complex interplay of these compounds and their potential contribution to the health benefits associated with these foods. [, , ]
Overview

Astringin, also known as trans-astringin, is a natural glycoside derived from piceatannol, which is itself a metabolite of resveratrol. This compound has garnered attention due to its potential health benefits, including antioxidant and anti-inflammatory properties. Astringin is classified under stilbenes, a group of compounds characterized by their phenolic structures and biological activities.

Source

Astringin is primarily sourced from various plants, particularly those in the genus Vitis (grapes) and Polygonum (knotweed). It can also be found in other fruits and vegetables. The extraction of astringin from these natural sources often involves methods such as solvent extraction and chromatography.

Classification

Astringin belongs to the class of compounds known as flavonoids, specifically within the stilbene subgroup. Its chemical structure comprises a stilbene backbone with a glucose moiety attached, which classifies it as a glycoside.

Synthesis Analysis

Methods

The synthesis of astringin has been explored through various methods, with enzymatic hydroxylation emerging as a prominent technique. A notable study demonstrated the use of cytochrome P450 monooxygenase enzymes to achieve regioselective hydroxylation of polydatin to produce astringin efficiently. Specifically, the enzyme CYP102A1 was employed to facilitate this transformation via C-3′ hydroxylation .

Technical Details

The enzymatic synthesis process involves the following steps:

  1. Substrate Preparation: Polydatin is prepared as the substrate for hydroxylation.
  2. Enzyme Reaction: The reaction is conducted under controlled conditions to ensure optimal enzyme activity.
  3. Product Isolation: Following the reaction, astringin is isolated and purified using techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Astringin has a molecular formula of C17_{17}H18_{18}O7_{7} and a molar mass of 342.32 g/mol. The compound features a stilbene core with hydroxyl groups and a glucose unit attached, which contributes to its biological activity.

Chemical Reactions Analysis

Reactions

Astringin participates in various chemical reactions typical of phenolic compounds. These include oxidation reactions where it may act as an electron donor due to its hydroxyl groups. Additionally, it can undergo glycosylation reactions that modify its structure and enhance its solubility in biological systems.

Technical Details

The regioselective hydroxylation reaction catalyzed by cytochrome P450 enzymes is particularly significant. This reaction allows for the targeted modification of specific carbon atoms in the polydatin molecule, leading to the formation of astringin with high specificity and yield .

Mechanism of Action

Process

The mechanism by which astringin exerts its biological effects is primarily attributed to its antioxidant properties. It scavenges free radicals and reduces oxidative stress within cells. Furthermore, it may modulate signaling pathways involved in inflammation and cellular proliferation.

Data

Research indicates that astringin can inhibit oxidative damage in various cell types, thereby contributing to its potential protective effects against diseases associated with oxidative stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Astringin typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like ethanol.
  • Melting Point: The melting point ranges around 180-185 °C.

Chemical Properties

  • pH Stability: Astringin exhibits stability across a wide pH range.
  • Reactivity: It can participate in redox reactions due to its phenolic hydroxyl groups.
Applications

Scientific Uses

Astringin has several applications in scientific research and potential therapeutic contexts:

  • Antioxidant Studies: Its ability to reduce oxidative stress makes it valuable in studies exploring antioxidants' role in health.
  • Pharmaceutical Development: Due to its bioactive properties, researchers are investigating its potential use in developing supplements or medications targeting inflammatory diseases.
  • Food Industry: Astringin's presence in grapes links it to studies on wine quality and health benefits associated with moderate wine consumption.

Properties

CAS Number

29884-49-9

Product Name

Astringin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

PERPNFLGJXUDDW-CUYWLFDKSA-N

SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

(E)-Astringin; Astringin, trans-Astringin

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

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